molecular formula C13H13NO3 B1325399 2-(4-Propoxybenzoyl)oxazole CAS No. 898760-20-8

2-(4-Propoxybenzoyl)oxazole

Cat. No. B1325399
CAS RN: 898760-20-8
M. Wt: 231.25 g/mol
InChI Key: PQFJQNFEAWRNBV-UHFFFAOYSA-N
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Description

2-(4-Propoxybenzoyl)oxazole is a chemical compound with the molecular formula C13H13NO3 . It is a derivative of oxazole, a heterocyclic compound containing a five-membered aromatic ring with atoms of nitrogen and oxygen . Oxazole derivatives are known to exhibit various biological activities and have been used in the development of numerous medicinal agents .


Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest for researchers. One method involves the use of diazoketones with amides in the presence of copper(II) triflate as the catalyst . Another approach is the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) and is considered one of the most appropriate strategies to prepare oxazole-based medicinal compounds .


Molecular Structure Analysis

The oxazole ring in 2-(4-Propoxybenzoyl)oxazole contains two unsaturation points in a five-membered ring. A carbon atom supports a nitrogen atom at position 3 and an oxygen atom at position 1 . This structure allows oxazole derivatives to exert divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .


Chemical Reactions Analysis

Oxazole derivatives are known to engage with many enzymes and receptors in biological systems through various non-covalent interactions . This allows them to exhibit a variety of biological actions and makes them a significant heterocyclic nucleus in medicinal chemistry .

Scientific Research Applications

Synthesis of Magnetic Nanocatalysts

2-(4-Propoxybenzoyl)oxazole: plays a role in the synthesis of magnetic nanocatalysts. These catalysts are used for the preparation of various oxazole derivatives, which are significant due to their biological activities. The magnetic properties allow for easy separation from reaction mixtures, enhancing the efficiency of the synthesis process .

Pharmaceutical Chemistry

In pharmaceutical chemistry, oxazole derivatives, including 2-(4-Propoxybenzoyl)oxazole , are crucial for creating biologically active compounds. They serve as the core structure for many drugs due to their ability to bind to specific biological targets and exert therapeutic effects .

Biological Activities

Oxazole compounds exhibit a broad range of pharmacological properties2-(4-Propoxybenzoyl)oxazole can be used to synthesize derivatives with antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities, making it valuable in drug discovery and medicinal chemistry .

Antimicrobial Agents

Specific derivatives of 2-(4-Propoxybenzoyl)oxazole have been synthesized and tested for their antimicrobial potential against various pathogens such as S. aureus, S. pyogenes, P. aeruginosa, E. coli, and fungi like C. albicans, A. niger, and A. clavatus*. This highlights its application in developing new antimicrobial agents .

Future Directions

Oxazole-based molecules, including 2-(4-Propoxybenzoyl)oxazole, are becoming increasingly relevant in the field of medicinal chemistry . Future research will likely focus on the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds with completely novel chemical scaffolds . This will be valuable for overcoming drug resistances, increasing bioactivities, and making remarkable contributions to drug discovery and synthesis .

properties

IUPAC Name

1,3-oxazol-2-yl-(4-propoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-8-16-11-5-3-10(4-6-11)12(15)13-14-7-9-17-13/h3-7,9H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFJQNFEAWRNBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642098
Record name (1,3-Oxazol-2-yl)(4-propoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Propoxybenzoyl)oxazole

CAS RN

898760-20-8
Record name (1,3-Oxazol-2-yl)(4-propoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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